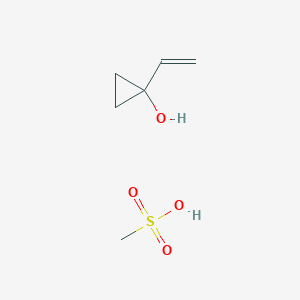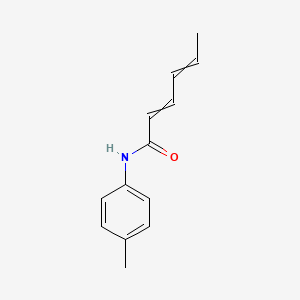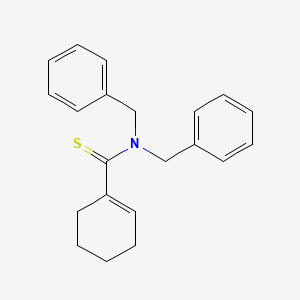![molecular formula C11H6Cl4O3 B14281629 2,3,5,6-Tetrachloro-4-[(furan-2-yl)methoxy]phenol CAS No. 140650-97-1](/img/structure/B14281629.png)
2,3,5,6-Tetrachloro-4-[(furan-2-yl)methoxy]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-Tetrachloro-4-[(furan-2-yl)methoxy]phenol is a chlorinated phenol derivative with a furan ring attached via a methoxy group. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The chlorination process can be achieved through electrophilic halogenation using chlorine gas in the presence of a catalyst . The furan ring is then introduced via a nucleophilic substitution reaction, where a furan-2-ylmethoxy group is attached to the chlorinated phenol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5,6-Tetrachloro-4-[(furan-2-yl)methoxy]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated phenols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles are employed under basic conditions.
Major Products
The major products formed from these reactions include various chlorinated and non-chlorinated phenols, quinones, and substituted phenols depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,3,5,6-Tetrachloro-4-[(furan-2-yl)methoxy]phenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as an antimicrobial agent due to its chlorinated structure.
Medicine: Research is ongoing to investigate its potential therapeutic effects and mechanisms of action.
Industry: It is used in the production of pesticides and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3,5,6-Tetrachloro-4-[(furan-2-yl)methoxy]phenol involves its interaction with cellular components. The chlorinated phenol structure allows it to disrupt microbial cell membranes, leading to cell lysis and death. Additionally, it can inhibit certain enzymes and metabolic pathways, contributing to its antimicrobial properties .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,4,5-Tetrachlorophenol
- 2,3,4,6-Tetrachlorophenol
- 2,3,5,6-Tetrachlorophenol
Uniqueness
2,3,5,6-Tetrachloro-4-[(furan-2-yl)methoxy]phenol is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties compared to other tetrachlorophenols.
Propiedades
Número CAS |
140650-97-1 |
|---|---|
Fórmula molecular |
C11H6Cl4O3 |
Peso molecular |
328.0 g/mol |
Nombre IUPAC |
2,3,5,6-tetrachloro-4-(furan-2-ylmethoxy)phenol |
InChI |
InChI=1S/C11H6Cl4O3/c12-6-8(14)11(9(15)7(13)10(6)16)18-4-5-2-1-3-17-5/h1-3,16H,4H2 |
Clave InChI |
ZMCILPMRHWYAJB-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)COC2=C(C(=C(C(=C2Cl)Cl)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-Dibutyl-2-[5-[5-(3,4-dibutyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-5-thiophen-2-ylthiophene](/img/structure/B14281553.png)

![[1,3]Thiazolo[5,4-d][1,2]oxazole](/img/structure/B14281561.png)

![2'-Nitro-6-[(prop-2-en-1-yl)oxy]-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14281570.png)
![Bis[(benzyloxy)methyl] naphthalene-2,6-dicarboxylate](/img/structure/B14281582.png)
![[(1S,2R,3R)-3-(2-amino-6-iodopurin-9-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate](/img/structure/B14281584.png)




![Bis[4-(ethenyloxy)butyl] pentanedioate](/img/structure/B14281622.png)
![N'-hydroxy-1-azabicyclo[2.2.2]octane-3-carboximidamide](/img/structure/B14281626.png)

